molecular formula C10H14 B7809538 1-Ethynylbicyclo[2.2.2]octane

1-Ethynylbicyclo[2.2.2]octane

Cat. No.: B7809538
M. Wt: 134.22 g/mol
InChI Key: JKHHNHCKFZBFRT-UHFFFAOYSA-N
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Description

1-Ethynylbicyclo[222]octane is a unique bicyclic compound characterized by its ethynyl functional group attached to a bicyclo[222]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethynylbicyclo[2.2.2]octane can be synthesized through several methods. One common approach involves the reaction of bicyclo[2.2.2]octane with ethynylating agents under controlled conditions. For instance, the reaction of 1,4-diethynylbicyclo[2.2.2]octane with n-butyllithium in diethyl ether at low temperatures (-78°C) followed by the addition of acetone . This method ensures high yields and purity of the desired product.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Ethynylbicyclo[2.2.2]octane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkanes or alkenes.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as sodium amide (NaNH2) or organolithium reagents.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of substituted bicyclo[2.2.2]octane derivatives.

Scientific Research Applications

1-Ethynylbicyclo[2.2.2]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethynylbicyclo[2.2.2]octane involves its ability to participate in various chemical reactions due to the presence of the ethynyl group. This functional group can undergo addition, substitution, and other reactions, making the compound versatile in synthetic applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its single ethynyl group attached to a rigid bicyclic framework, providing distinct reactivity and applications in various fields.

Properties

IUPAC Name

1-ethynylbicyclo[2.2.2]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14/c1-2-10-6-3-9(4-7-10)5-8-10/h1,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHHNHCKFZBFRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC12CCC(CC1)CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethynylbicyclo[2.2.2]octane
Reactant of Route 2
1-Ethynylbicyclo[2.2.2]octane
Reactant of Route 3
1-Ethynylbicyclo[2.2.2]octane
Reactant of Route 4
1-Ethynylbicyclo[2.2.2]octane
Reactant of Route 5
1-Ethynylbicyclo[2.2.2]octane
Reactant of Route 6
1-Ethynylbicyclo[2.2.2]octane

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